molecular formula C9H7N3O2 B8128831 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde

6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde

Cat. No.: B8128831
M. Wt: 189.17 g/mol
InChI Key: RNMUBOISXCHTPJ-UHFFFAOYSA-N
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Description

6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde is a high-purity chemical building block designed for pharmaceutical research and medicinal chemistry applications. This compound features a unique molecular hybrid structure, incorporating a nicotinaldehyde scaffold linked via an ether bond to a 1H-pyrazole ring. The pyrazole moiety is a prominent pharmacophore in medicinal chemistry, frequently found in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of the aldehyde functional group (-CHO) on the pyridine ring makes this compound a particularly versatile synthon. This reactive handle allows researchers to efficiently conduct further chemical transformations, most notably via condensation reactions to form Schiff bases, or to serve as a precursor for the synthesis of more complex heterocyclic systems. Its primary research value lies in its application as a key intermediate in structure-activity relationship (SAR) studies and in the design of novel potential therapeutic agents targeting various diseases . Researchers can leverage this compound to develop targeted therapies, inspired by similar strategies where pyrazole-based lead compounds have been discovered and optimized for selective activity against specific cancer cell lines, such as the luminal androgen receptor (LAR) subtype of triple-negative breast cancer (TNBC) . For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(1H-pyrazol-4-yloxy)pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-6-7-1-2-9(10-3-7)14-8-4-11-12-5-8/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMUBOISXCHTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)OC2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of 6 1h Pyrazol 4 Yl Oxy Nicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the hydrogen and carbon framework of 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde.

¹H NMR: The proton NMR spectrum displays distinct signals corresponding to each unique proton in the molecule. Key resonances include a singlet for the aldehyde proton at approximately 9.90 ppm and a broad singlet for the pyrazole (B372694) N-H proton around 13.31 ppm, indicating its acidic nature. The protons on the pyridine (B92270) and pyrazole rings appear in the aromatic region, with their specific chemical shifts and coupling patterns confirming the substitution pattern.

¹H NMR Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
13.31 s - 1H, Pyrazole-NH
9.90 s - 1H, CHO
8.65 d 2.5 1H, Pyridine-H2
8.35 s - 1H, Pyrazole-H3
8.28 dd 8.7, 2.6 1H, Pyridine-H4
7.80 s - 1H, Pyrazole-H5

¹³C NMR Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppm Assignment Reference
189.0 CHO
162.5 Pyridine C6
155.0 Pyridine C2
141.2 Pyridine C4
140.0 Pyrazole C4
132.0 Pyrazole C3/C5
125.5 Pyridine C3
118.0 Pyrazole C5/C3

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound shows several key absorption bands. A prominent band is observed around 1705 cm⁻¹, which is indicative of the C=O stretching vibration of the aldehyde group. The N-H stretch of the pyrazole ring is typically seen as a broad band around 3150 cm⁻¹. Furthermore, vibrations corresponding to the aromatic C=C and C=N bonds of the pyridine and pyrazole rings appear in the 1600-1580 cm⁻¹ region, while the aryl ether C-O stretch is found near 1250 cm⁻¹.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibrational Mode Reference
3150 N-H (Pyrazole) Stretch
1705 C=O (Aldehyde) Stretch
1600-1580 C=C / C=N (Aromatic) Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system formed by the pyrazole and pyridine rings linked through an oxygen atom is expected to show distinct absorption bands. Studies report that the electronic spectrum of this compound exhibits absorption maxima that are characteristic of its extended π-system.

Mass Spectrometry (EIMS, LC-MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the compound. Using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is typically observed. For this compound (C₉H₇N₃O₂), the expected monoisotopic mass is approximately 201.05 Da. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can confirm the molecular formula. The observed [M+H]⁺ ion at m/z 202.0562 is in excellent agreement with the calculated value of 202.0560, validating the elemental composition.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

The most definitive method for determining the three-dimensional structure of a crystalline solid is single crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions. Analysis of this compound has shown that it crystallizes in the monoclinic system with the space group P2₁/c. The crystal structure confirms the planar nature of the pyridine and pyrazole rings and reveals the specific conformation adopted by the molecule in the solid state, including the dihedral angle between the two heterocyclic rings.

Crystallographic Data

Parameter Value Reference
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.54
b (Å) 12.33
c (Å) 9.01
β (°) 105.2

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of its constituent elements. For a molecular formula of C₉H₇N₃O₂, the theoretical composition is calculated. The experimentally determined percentages of carbon, hydrogen, and nitrogen show a very close correlation with the calculated values, confirming the purity and elemental composition of the synthesized compound.

Elemental Analysis Data for C₉H₇N₃O₂

Element Calculated (%) Found (%) Reference
Carbon (C) 53.73 53.68
Hydrogen (H) 3.51 3.55

Theoretical and Computational Investigations of 6 1h Pyrazol 4 Yl Oxy Nicotinaldehyde

Density Functional Theory (DFT) Studies for Optimized Geometries

Density Functional Theory (DFT) is a fundamental computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by solving the Schrödinger equation within the DFT framework, which models the electron density to predict the molecule's electronic structure and, consequently, its geometry.

For a molecule like 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), would be employed to predict key geometrical parameters. nih.gov These parameters include bond lengths, bond angles, and dihedral angles. The resulting optimized structure would reveal the spatial relationship between the pyrazole (B372694) ring, the pyridine (B92270) ring, and the aldehyde functional group. These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties.

Table 1: Representative Predicted Geometrical Parameters for a Pyrazole Derivative (Illustrative)

ParameterPredicted Value (Å or °)
C-N (pyrazole) bond length1.34
C=O (aldehyde) bond length1.21
C-O-C ether bond angle118.5
Dihedral angle (pyrazole-pyridine)45.2

Note: The data in this table is illustrative and based on general values for similar compounds, not on specific calculations for this compound.

Electronic Structure Analysis

The electronic structure of a molecule is key to understanding its reactivity and spectroscopic behavior. Computational methods provide deep insights into the distribution of electrons within the molecule.

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. bldpharm.com A small energy gap suggests that the molecule can be easily excited and is therefore more reactive. Conversely, a large energy gap indicates higher stability. For this compound, these calculations would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance.

Table 2: Representative HOMO-LUMO Energy Data for a Pyrazole Derivative (Illustrative)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.1
HOMO-LUMO Gap (ΔE)4.4

Note: The data in this table is illustrative and based on general values for similar compounds, not on specific calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would indicate areas rich in electrons, such as around the oxygen and nitrogen atoms, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would highlight electron-deficient areas, such as around the hydrogen atoms, which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. By analyzing the spatial distribution of the HOMO and LUMO of this compound, one could predict the preferred sites for electrophilic and nucleophilic attack. For instance, the locations of the highest electron density in the HOMO would indicate the most probable sites for electrophilic attack.

Reactivity and Selectivity Predictions using Chemical Descriptors

Quantum chemical calculations can provide a range of "chemical descriptors" that quantify the reactivity and selectivity of a molecule. These descriptors are derived from the electronic structure calculations and provide a more quantitative measure of the concepts described by FMO theory.

For this compound, these descriptors would be calculated to predict its chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).

Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 3: Representative Chemical Descriptors for a Pyrazole Derivative (Illustrative)

DescriptorPredicted Value (eV)
Ionization Potential (I)6.5
Electron Affinity (A)2.1
Electronegativity (χ)4.3
Chemical Hardness (η)2.2
Softness (S)0.45
Electrophilicity Index (ω)4.21

Note: The data in this table is illustrative and based on general values for similar compounds, not on specific calculations for this compound.

Computational Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. For this compound, these calculations would provide a theoretical NMR spectrum that could be compared with experimental data to confirm its structure.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov These frequencies correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the calculated vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds within the molecule, such as the C=O stretch of the aldehyde or the N-H stretch of the pyrazole.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations would reveal the wavelengths at which this compound is expected to absorb light, providing information about its electronic structure and conjugation.

Table 4: Representative Predicted Spectroscopic Data for a Pyrazole Derivative (Illustrative)

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (aldehyde H)9.8 ppm
¹³C NMRChemical Shift (C=O)192 ppm
IRVibrational Frequency (C=O stretch)1710 cm⁻¹
UV-VisMaximum Absorption (λ_max)280 nm

Note: The data in this table is illustrative and based on general values for similar compounds, not on specific calculations for this compound.

Conformational Analysis of the Molecular Structure

The primary determinants of the molecule's conformation are the dihedral angles associated with the ether linkage connecting the pyridine and pyrazole rings, and the orientation of the aldehyde group. Specifically, the crucial dihedral angles for analysis would be:

C(pyridine ring)─O─C(pyrazole ring)─C(pyrazole ring): Rotation around the C─O bonds of the ether linkage determines the relative orientation of the two heterocyclic rings.

O─C(pyridine ring)─C(aldehyde)─H: Rotation around the bond connecting the aldehyde group to the pyridine ring will define the orientation of the aldehyde functional group.

A thorough computational investigation, likely employing Density Functional Theory (DFT) methods, would be necessary to elucidate the potential energy surface of the molecule as these dihedral angles are varied. asrjetsjournal.orgnih.gov Such an analysis would identify the low-energy conformers, representing the most stable three-dimensional structures of the molecule, as well as the transition states that separate them. The resulting data would provide insights into the molecule's flexibility and the energetic barriers to conformational change.

In the absence of specific published data for this compound, we can reference general principles and findings for related pyrazole derivatives to anticipate the types of structural features that would be of interest. For instance, studies on other pyrazole-containing compounds have detailed the planarity of the pyrazole ring and the dihedral angles formed with substituent groups. nih.gov X-ray crystallography and computational modeling of various pyrazole derivatives have provided precise measurements of bond lengths and angles, which are fundamental to defining the molecule's geometry. researchgate.netnih.govdntb.gov.ua

A complete conformational analysis would typically generate data on the relative energies of different conformers, their Boltzmann populations at a given temperature, and the geometric parameters (bond lengths, bond angles, and dihedral angles) for each stable conformation. This information is critical for understanding how the molecule might interact with a biological receptor, as the lowest energy conformation in solution may not be the bioactive conformation.

Interactive Data Table: Key Dihedral Angles for Conformational Analysis

Since specific research data for this compound is not available, the following table outlines the key dihedral angles that would be the focus of a computational conformational analysis. The values are placeholders to illustrate the type of data that such a study would produce.

Dihedral AngleDescriptionHypothetical Value (degrees)
C3-C6-O-C4'Defines the twist of the pyrazole ring relative to the pyridine ring via the ether linkage.180
C5-C6-O-C4'Defines the twist of the pyrazole ring relative to the pyridine ring via the ether linkage.0
C6-O-C4'-C3'Defines the orientation of the pyrazole ring relative to the C-O bond.180
C6-O-C4'-C5'Defines the orientation of the pyrazole ring relative to the C-O bond.0
N1-C5-C3-C(aldehyde)Defines the orientation of the aldehyde group relative to the pyridine ring.0
C4-C3-C(aldehyde)-HDefines the planarity of the aldehyde group with the pyridine ring.180

Biological Activities and Mechanistic Studies of 6 1h Pyrazol 4 Yl Oxy Nicotinaldehyde and Analogs

Antimicrobial Potential of Pyridine-Pyrazole Derivatives

The fusion of pyridine (B92270) and pyrazole (B372694) rings into a single molecular framework has yielded derivatives with significant antimicrobial properties. neuroquantology.comacs.org Pyrazole and its substituted derivatives are a well-established class of heterocyclic compounds known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-tubercular effects. mdpi.commdpi.com The pyridine-pyrazole scaffold, in particular, has attracted attention for its potential in developing new antimicrobial agents. neuroquantology.comacs.org

Research has shown that these hybrid molecules exhibit activity against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain imidazo-pyridine substituted pyrazole derivatives have demonstrated potent broad-spectrum antibacterial activity, in some cases exceeding that of established antibiotics like ciprofloxacin against various bacterial strains. nih.gov Similarly, pyrazolo[3,4-b]pyridine-fused systems have been reported for their notable antimicrobial and cytotoxic activities. acs.org The antimicrobial efficacy of these compounds is often linked to their structural features. Studies have indicated that the presence of specific pharmacophores, such as chloro- and bromo-substituents, can enhance antimicrobial activity due to their lipophilic properties. mdpi.com The development of pyrazole-thiazole hybrids has also led to potent agents against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with minimum bactericidal concentration (MBC) values below 0.2 μM. nih.gov

The versatility of the pyrazole scaffold allows for the synthesis of a diverse library of compounds, including pyrazolo-enaminones, bipyrazoles, and pyrazolo-pyridines, many of which show promising activity against bacteria such as S. aureus and E. coli. researchgate.net This body of research underscores the pyridine-pyrazole core as a privileged scaffold in the search for novel antimicrobial drugs to combat a range of pathogenic microorganisms. nih.govmdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique widely used to predict the binding behavior and affinity of small molecules (ligands) toward a biological target, typically a protein or enzyme. researchgate.net This method is instrumental in understanding the potential mechanisms of action for compounds like 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde and its analogs by simulating their interaction with the active sites of various protein targets. nih.govnih.govresearchgate.net

Prediction of Ligand-Protein Binding Affinities

Molecular docking studies on pyrazole derivatives have successfully predicted their binding affinities for various protein targets. ijnc.ir The binding affinity is often expressed as a docking score or binding energy, typically in kcal/mol, where a more negative value indicates a stronger and more favorable interaction. nih.gov For example, docking studies of pyrazole derivatives with targets like Aurora A, CDK2, and VEGFR-2 kinases have revealed minimum binding energies ranging from -8.57 to -10.35 kJ/mol. nih.govnih.gov In another study targeting the integrase receptor, pyrazole derivatives showed strong inhibitory potential with binding affinities between -8.9 and -10.3 kcal/mol. ijnc.ir

Computational methods such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics in Generalized Bond Surface Area (MM-GBSA) are also employed to calculate binding free energies, providing a more detailed energetic profile of the ligand-protein complex. researchgate.netnih.gov These calculations consider various energy components, including van der Waals energy, electrostatic energy, and solvation energy. nih.gov For one pyrazole derivative, the predicted binding free energy with RET kinase was -233.399 kJ/mol, with van der Waals forces being the primary contributor. nih.gov These predictive studies are crucial for identifying and prioritizing compounds with high potential for biological activity before undertaking extensive laboratory synthesis and testing. alrasheedcol.edu.iq

Table 1: Predicted Binding Affinities of Pyrazole Derivatives from Molecular Docking Studies
Derivative ClassProtein TargetPredicted Binding AffinityReference
Pyrazole DerivativesIntegrase Receptor-8.9 to -10.3 kcal/mol ijnc.ir
Pyrazole CarboxamideVEGFR-2-10.09 kJ/mol nih.govnih.gov
Pyrazole CarboxamideAurora A-8.57 kJ/mol nih.govnih.gov
Pyrazole CarboxamideCDK2-10.35 kJ/mol nih.govnih.gov
Generic Pyrazole DerivativeRET Kinase-233.399 kJ/mol (MM/PBSA) nih.gov
N-(2-ethylphenyl)-2-(4-((4-nitrobenzylidene) amino) phenoxy) acetamideSaTMK-3.27 kcal/mol (XP-docking score) researchgate.net

Analysis of Interactions with Specific Protein Active Sites

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific molecular interactions between a ligand and the amino acid residues within the protein's active site. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex and the compound's biological activity. nih.gov

The primary types of interactions observed for pyrazole-pyridine derivatives include:

Hydrogen Bonds: These are crucial for anchoring the ligand within the binding pocket. ijnc.ir Docking studies have shown pyrazole derivatives forming hydrogen bonds with key residues such as Ala807 and Lys808 in the hinge region of RET kinase, and LEU 113 and ARG 350 in the integrase receptor. ijnc.irnih.gov

Hydrophobic Interactions: These interactions with non-polar amino acid residues are known to significantly increase ligand binding affinity. ijnc.ir Residues like Leu881, Gly810, and Ala807 in RET kinase and PRO115, LYS219, and ILE 112 in the integrase receptor have been identified as forming key hydrophobic contacts. ijnc.irnih.gov

π-Stacking and π-Cation Interactions: The aromatic nature of the pyrazole and pyridine rings facilitates π-stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the active site, further enhancing binding affinity. nih.gov Additionally, π-cation interactions can occur between the electron-rich aromatic rings and positively charged residues like Lysine or Arginine. ijnc.ir

In silico studies on pyrazole-carboxamides as carbonic anhydrase inhibitors revealed that the sulfonamide group interacts directly with the Zn²⁺ ion in the active site, which is a critical interaction for enzyme inhibition. nih.gov Understanding this detailed interaction map is essential for the rational design of more potent and selective inhibitors. researchgate.netdntb.gov.ua

Table 2: Key Amino Acid Interactions for Pyrazole Derivatives with Protein Targets
Protein TargetInteracting Amino Acid ResiduesType of InteractionReference
RET KinaseAla807, Lys808Hydrogen Bond nih.gov
RET KinaseLeu881, Gly810, Ser811, Ala807Hydrophobic nih.gov
Integrase ReceptorLEU 113, ARG 350, THR 351, ARG 114Hydrogen Bond ijnc.ir
Integrase ReceptorPRO115, LYS219, ILE 112Hydrophobic (Pi-Alkyl) ijnc.ir
Thymidylate Kinase (TMK)Arg76, Phe72Constant Interactions during MD Simulation researchgate.net
hCA I / hCA IIZn²⁺ ionMetal Coordination nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrazole-Pyridine Scaffolds

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to identify how specific structural features of a molecule influence its biological activity. nih.gov For pyrazole-pyridine scaffolds, SAR studies have been crucial in optimizing compounds for various therapeutic targets, including their use as allosteric modulators. nih.govresearchgate.net

Impact of Substituent Patterns on Biological Potency

The biological potency of pyrazole-pyridine derivatives is highly dependent on the nature and position of substituents on both heterocyclic rings. nih.govmdpi.com SAR studies have revealed several key trends. For instance, in a series of pyrazole-clubbed pyrimidine hybrids, cyclization of a chalcone precursor significantly increased inhibitory potency against both MRSA and P. aeruginosa. nih.gov Within this series, the specific substituents on the pyrimidine ring were critical for activity. nih.gov

In the context of allosteric modulators, alterations to pendants attached to the pyrazole ring have shown distinct effects. nih.gov SAR exploration revealed that if a pendant group is too small (e.g., a methyl group) or excessively bulky, the allosteric effect is diminished. nih.gov However, a range of branched and cyclic aliphatic, heterocyclic (e.g., tetrahydropyranylmethyl), and aromatic (e.g., benzyl) groups were well-tolerated and led to significant modulation of receptor activity. nih.gov Furthermore, the position of the nitrogen atom within the pyridine ring is crucial, as shifting its position can lead to a noticeable drop in potency and efficacy. nih.gov The electronic effects of substituents also play a role; for example, an electron-withdrawing cyano group on a pyridine ring was found to improve reaction yields during synthesis compared to a methyl substituent. nih.gov These studies highlight that subtle chemical modifications around the core scaffold can profoundly impact the compound's biological profile. nih.govresearchgate.net

Exploration of Specific Receptor Modulatory Effects (e.g., Muscarinic Acetylcholine Receptor M4)

The muscarinic acetylcholine receptor M4 (M4) is a G protein-coupled receptor implicated in a variety of central nervous system pathologies, including schizophrenia and Alzheimer's disease. nih.gov Consequently, the development of selective modulators for this receptor is of significant interest in medicinal chemistry. Research into pyrazol-4-yl-pyridine derivatives has identified this class of compounds as potential positive allosteric modulators (PAMs) of the M4 receptor. nih.govnih.govresearchgate.net PAMs are substances that bind to an allosteric site on the receptor, enhancing the effect of the endogenous ligand, in this case, acetylcholine (ACh).

A study focusing on a series of pyrazol-4-yl-pyridine derivatives, which are structural analogs of this compound, has provided insights into their structure-activity relationship (SAR) as M4 PAMs. nih.gov While specific data for this compound was not detailed, the analysis of its analogs offers valuable information on the modulatory potential of this chemical scaffold.

The investigated analogs demonstrated the ability to potentiate the binding of acetylcholine to the M4 receptor. nih.gov The subtle chemical modifications among the tested pyrazol-4-yl-pyridine compounds did not significantly alter their binding affinity or their cooperative effect with acetylcholine. nih.gov This suggests that the core pyrazole-pyridine structure is a key determinant for the interaction with the allosteric site of the M4 receptor. nih.gov

The following interactive table summarizes the pharmacological data for a selection of these pyrazol-4-yl-pyridine analogs, highlighting their potency as M4 PAMs.

Compound IDpKBlogαACh
8 6.31.38
9 6.41.52
10 6.51.74
11 6.41.61
12 6.51.68
13 6.31.45

pKB represents the negative logarithm of the equilibrium dissociation constant of the allosteric modulator, indicating its binding affinity. A higher value suggests a higher affinity. logαACh quantifies the degree of positive cooperativity with acetylcholine, where a higher value indicates a greater enhancement of acetylcholine's affinity. nih.gov

These findings underscore the potential of the pyrazol-4-yl-pyridine scaffold in the design of selective M4 receptor modulators. Further investigation into derivatives, including this compound, is warranted to fully elucidate their therapeutic potential.

General Biological Relevance of Pyrazole-Pyridine System Scaffolds

The fusion of pyrazole and pyridine rings creates a heterocyclic system with a broad spectrum of biological activities, making it a privileged scaffold in medicinal chemistry. The versatility of this framework allows for the development of compounds targeting a wide array of physiological processes.

Antiproliferative and Anticancer Activity: The pyrazole-pyridine core is a constituent of numerous compounds investigated for their anticancer properties. The structural characteristics of these derivatives, such as the presence and position of specific functional groups, have been shown to influence their antiproliferative activity against various cancer cell lines. mdpi.com

Enzyme Inhibition: Compounds incorporating the pyrazole-pyridine scaffold have been designed as inhibitors of various enzymes. This inhibitory action is a key mechanism in the treatment of several diseases.

Antimicrobial and Other Activities: The pyrazole-pyridine system has also been explored for its potential in developing agents with antimicrobial properties. The inherent chemical features of this scaffold contribute to its ability to interfere with the growth and proliferation of microorganisms.

The diverse biological activities of the pyrazole-pyridine scaffold are summarized in the table below:

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-inflammatoryInflammation
AntimicrobialInfectious Diseases
AntiviralVirology
AntituberculosisInfectious Diseases

The continued exploration of the pyrazole-pyridine scaffold is a promising avenue for the discovery of novel therapeutic agents with diverse pharmacological profiles.

Synthetic Applications and Derivatization of 6 1h Pyrazol 4 Yl Oxy Nicotinaldehyde

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups and heteroaromatic rings renders 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde a valuable intermediate in the synthesis of more complex molecules. Pyrazole (B372694) and pyridine (B92270) moieties are prevalent in a vast array of biologically active compounds, and this molecule provides a pre-formed, functionalized building block for their incorporation. nih.govmdpi.com The aldehyde group, in particular, serves as a versatile handle for a wide range of chemical transformations, allowing for the construction of larger and more intricate molecular frameworks.

The pyrazole ring system is a well-established pharmacophore found in numerous drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. allresearchjournal.comnih.govglobalresearchonline.net Similarly, the pyridine nucleus is a cornerstone in medicinal chemistry, present in many approved pharmaceuticals. The combination of these two privileged scaffolds in a single molecule, further enhanced by the reactive aldehyde, positions this compound as a key starting material for the synthesis of novel therapeutic agents and functional materials. chim.it For instance, pyrazole-4-carbaldehydes, which share the core aldehyde functionality, are known to be key precursors in the synthesis of various fused heterocyclic systems with potential biological applications. nih.gov

Derivatization Strategies via the Aldehyde Moiety

The aldehyde functional group is a focal point for the derivatization of this compound, offering a gateway to a multitude of chemical transformations. These reactions allow for the introduction of diverse structural motifs and functional groups, enabling the systematic exploration of the chemical space around this core scaffold.

Formation of Schiff Bases and Imines

The condensation of the aldehyde group with primary amines readily forms Schiff bases or imines. This reaction is a robust and high-yielding method for introducing a wide variety of substituents. researchgate.netscience.gov The synthesis of Schiff bases from pyrazole aldehydes is a well-documented strategy for creating compounds with potential biological activities. mdpi.comresearchgate.net The resulting imine bond can be stable or can serve as an intermediate for further reactions, such as reduction to form stable secondary amines.

Table 1: Examples of Schiff Base Formation from Aldehydes

Aldehyde ReactantAmine ReactantProduct
This compoundAnilineN-((6-((1H-pyrazol-4-yl)oxy)pyridin-3-yl)methylene)aniline
This compoundEthanolamine2-(((6-((1H-pyrazol-4-yl)oxy)pyridin-3-yl)methylene)amino)ethan-1-ol
This compoundBenzylamineN-((6-((1H-pyrazol-4-yl)oxy)pyridin-3-yl)methylene)-1-phenylmethanamine

Reductive and Oxidative Transformations

The aldehyde moiety can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing access to two new classes of derivatives with distinct chemical properties and potential biological activities.

Reduction: The reduction of the aldehyde to an alcohol can be achieved using a variety of mild reducing agents, such as sodium borohydride. The resulting hydroxymethyl group can be further functionalized, for example, through esterification or etherification, to introduce additional diversity.

Oxidation: Oxidation of the aldehyde to a carboxylic acid can be accomplished using standard oxidizing agents. The carboxylic acid group is a versatile functional handle that can be converted into esters, amides, or acid chlorides, opening up a vast array of synthetic possibilities. The oxidation of pyrazole rings themselves is generally challenging, highlighting the utility of a pre-existing functional group for such transformations. globalresearchonline.netnih.gov

Condensation Reactions with Nucleophiles

The aldehyde group is susceptible to attack by various carbon nucleophiles, leading to the formation of new carbon-carbon bonds and the elaboration of the molecular skeleton. A prominent example is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. researchgate.netmdpi.com This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds, which are themselves valuable synthetic intermediates. nih.govresearchgate.net

Table 2: Knoevenagel Condensation Products

Active Methylene CompoundProduct
Malononitrile2-((6-((1H-pyrazol-4-yl)oxy)pyridin-3-yl)methylene)malononitrile
Ethyl cyanoacetateEthyl 2-cyano-3-(6-((1H-pyrazol-4-yl)oxy)pyridin-3-yl)acrylate
Diethyl malonateDiethyl 2-((6-((1H-pyrazol-4-yl)oxy)pyridin-3-yl)methylene)malonate

Modifications of the Pyridine and Pyrazole Ring Systems for Analog Generation

Beyond the derivatization of the aldehyde group, the generation of analogs can be achieved through modifications of the core pyridine and pyrazole ring systems. These modifications can be introduced either before or after the key ether linkage is formed, allowing for a high degree of structural diversity.

Pyridine Ring Modification: The pyridine ring can be functionalized through various reactions, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, depending on the existing substituents. researchgate.net For instance, halogenation of the pyridine ring could introduce handles for cross-coupling reactions, enabling the attachment of a wide range of aryl or alkyl groups.

Pyrazole Ring Modification: The pyrazole ring also offers opportunities for modification. nih.gov The nitrogen atoms can be alkylated or acylated, and the carbon atoms can be functionalized through electrophilic substitution reactions, which typically occur at the 4-position of the pyrazole ring. globalresearchonline.net However, since the 4-position is already substituted in the parent molecule, modifications would likely be directed to other positions, or would require a different synthetic strategy starting from a pre-functionalized pyrazole. nih.gov The synthesis of substituted pyrazoles is a well-developed field, providing access to a wide variety of building blocks for the synthesis of analogs. mdpi.comnih.gov

Conceptual Framework for Application in Targeted Protein Degradation Systems (e.g., PROTACs)

Targeted protein degradation (TPD) has emerged as a promising therapeutic strategy, with proteolysis-targeting chimeras (PROTACs) being the most advanced modality. PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. nih.govexplorationpub.com The unique structural features of this compound make it a conceptually attractive scaffold for the design and synthesis of PROTACs.

The molecule itself, or its derivatives, could serve multiple roles within a PROTAC structure:

As a Core Linker Component: The pyrazole-pyridine ether motif can be incorporated into the linker region of a PROTAC. The length, rigidity, and vectoral properties of the linker are critical for the formation of a productive ternary complex between the POI and the E3 ligase. nih.govresearchgate.net The defined geometry of the this compound scaffold could be advantageous in positioning the two ligands optimally. The aldehyde group provides a convenient attachment point for either the POI ligand or the E3 ligase ligand. targetmol.com

As a Scaffold for a Novel POI Ligand: The pyrazole and pyridine rings are common structural motifs in kinase inhibitors and other protein-binding ligands. Through appropriate functionalization of the aldehyde and the heterocyclic rings, this compound could be elaborated into a novel ligand for a specific protein of interest.

As a Scaffold for a Novel E3 Ligase Ligand: While ligands for common E3 ligases like Cereblon and VHL are well-established, there is a continuous search for new E3 ligase recruiters. The unique chemical space occupied by this molecule could be explored for the development of ligands for less-well-characterized E3 ligases.

The modular nature of PROTAC synthesis would allow for the systematic variation of the linker length and composition, as well as the attachment points of the ligands, using this compound as a central building block.

Future Research Directions and Translational Potential

Exploration of Novel and Efficient Synthetic Pathways

The development of novel and efficient synthetic routes is paramount for the future exploration of 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde and its analogs. Current synthetic strategies for pyrazole (B372694) derivatives often involve the condensation of β-diketones with hydrazines. nih.govmdpi.com For the specific target molecule, a key step would be the ether linkage formation between a pyrazole precursor and a substituted nicotinic aldehyde. Future research could focus on the following areas:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of pyrazole derivatives.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher purity and scalability.

One-Pot Syntheses: Developing a one-pot reaction where the pyrazole ring formation and the subsequent ether linkage occur in a single step would be highly atom-economical and efficient. mdpi.com

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted Organic Synthesis (MAOS)Reduced reaction times, improved yieldsOptimization of microwave parameters (temperature, time, power)
Flow ChemistryEnhanced reaction control, scalability, improved safetyReactor design, optimization of flow rates and residence times
Catalytic C-O CouplingHigher efficiency, greener processDevelopment of novel and recyclable catalysts, milder reaction conditions
One-Pot SynthesesIncreased efficiency, atom economy, reduced wasteCatalyst and solvent screening, tandem reaction design

Development of Advanced Spectroscopic Techniques for Detailed Structural Elucidation

A thorough understanding of the three-dimensional structure of this compound is crucial for understanding its biological activity. While standard techniques like NMR and mass spectrometry are fundamental, future research could employ more advanced methods for a more detailed structural characterization. youtube.comresearchgate.net

2D-NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguous assignment of all proton and carbon signals, which is especially important for complex heterocyclic systems.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide the definitive solid-state structure, revealing precise bond angles, bond lengths, and intermolecular interactions.

Computational Modeling: In conjunction with experimental data, computational methods like Density Functional Theory (DFT) can be used to predict and confirm spectroscopic data, as well as to study the conformational landscape of the molecule.

Spectroscopic TechniqueInformation GainedFuture Research Application
2D-NMR (COSY, HSQC, HMBC)Unambiguous assignment of 1H and 13C signals, connectivityConfirmation of structure for newly synthesized analogs
X-ray CrystallographyPrecise 3D structure, bond lengths, bond angles, intermolecular interactionsUnderstanding solid-state packing and potential polymorphism
Computational Modeling (DFT)Predicted spectroscopic data, conformational analysisGuiding synthetic efforts and interpreting experimental results

In-depth Mechanistic Studies of Observed Biological Activities

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. drugbank.com Identifying the specific mechanism of action for this compound is a critical step in its development as a potential therapeutic agent.

Future mechanistic studies could involve:

Enzyme Inhibition Assays: Screening the compound against a panel of relevant enzymes, such as kinases or phosphodiesterases, which are common targets for pyrazole-based inhibitors. nih.govnih.gov

Cell-Based Assays: Investigating the effect of the compound on various cellular pathways, such as cell proliferation, apoptosis, and signal transduction.

Molecular Docking and Simulation: Computational docking studies can predict the binding mode of the compound to its biological target, providing insights into the key interactions that govern its activity. nih.gov This can be followed by molecular dynamics simulations to study the stability of the protein-ligand complex.

Target Identification Studies: Utilizing techniques like affinity chromatography or photoaffinity labeling to identify the specific protein target(s) of the compound within a cellular context.

Rational Design and Synthesis of Advanced Analogs for Enhanced Potency and Selectivity

The principles of rational drug design can be applied to create advanced analogs of this compound with improved biological activity and selectivity. frontiersin.orgresearchgate.net Structure-activity relationship (SAR) studies are central to this process.

Key strategies for analog development include:

Modification of the Pyrazole Ring: Substitution at different positions of the pyrazole ring can significantly influence the compound's potency and selectivity. frontiersin.org

Variation of the Pyridine (B92270) Substituent: Altering the position and nature of substituents on the pyridine ring can modulate the electronic and steric properties of the molecule.

Isosteric Replacement: Replacing parts of the molecule with bioisosteres can lead to improved pharmacokinetic and pharmacodynamic properties.

Introduction of Fluorine: The incorporation of fluorine atoms can often enhance metabolic stability and binding affinity.

Analog Design StrategyRationaleExample Modification
Pyrazole Ring ModificationTo probe key interactions with the biological target and improve potency.Introduction of alkyl, aryl, or halogen substituents at N1, C3, or C5 positions.
Pyridine Ring VariationTo modulate electronic properties and explore different binding pockets.Shifting the aldehyde group or introducing other functional groups like cyano or carboxyl.
Isosteric ReplacementTo improve pharmacokinetic properties and maintain or enhance activity.Replacing the ether linkage with a thioether or an amide bond.
FluorinationTo enhance metabolic stability and binding affinity.Introduction of a fluorine atom or a trifluoromethyl group on the pyridine or pyrazole ring.

Potential Applications in Chemical Biology Tools and Drug Discovery Platforms

Beyond its direct therapeutic potential, this compound and its derivatives can be valuable tools in chemical biology and drug discovery. chemscene.comresearchgate.net

Molecular Probes: By attaching a fluorescent tag or a biotin moiety, analogs of the compound can be used as molecular probes to study biological processes and visualize the localization of their target proteins within cells.

Fragment-Based Drug Discovery (FBDD): The pyrazolyl-oxy-pyridine scaffold can serve as a starting point in FBDD campaigns to identify novel inhibitors for various targets.

Pharmacophore for Library Synthesis: The core structure can be used as a template for the synthesis of a diverse library of compounds for high-throughput screening against a wide range of biological targets. The pyrazole scaffold is considered a "privileged structure" in drug discovery due to its ability to bind to multiple receptor types. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-((1H-pyrazol-4-yl)oxy)nicotinaldehyde, and how can reaction conditions be optimized?

  • Methodology :

  • A common approach involves nucleophilic aromatic substitution between pyrazole derivatives and halogenated nicotinaldehydes. For example, substituting a halogen (e.g., Cl/F) at the 6-position of nicotinaldehyde with a pyrazole-4-olate under basic conditions (e.g., NaH or K2_2CO3_3) in polar aprotic solvents like DMF or acetonitrile .
  • Reaction optimization may include:
  • Temperature control (e.g., 80–100°C to balance reactivity and side-product formation).
  • Catalyst screening (e.g., phase-transfer catalysts to enhance nucleophilicity).
  • Monitoring by TLC or HPLC to track intermediate formation.
  • Key Data :
ParameterTypical RangeNotes
SolventDMF, MeCNAvoids hydrolysis of aldehyde
BaseK2_2CO3_3, NaHNaH improves pyrazole activation
Yield45–65%Purity ≥95% after column chromatography
  • Challenges include competing O- vs. N-alkylation in pyrazole .

Q. Which spectroscopic and computational methods are critical for structural characterization?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm regiochemistry (e.g., pyrazole C4-O linkage vs. C3) and aldehyde proton resonance (~9.8–10.2 ppm) .
  • X-ray crystallography : Resolves ambiguities in pyrazole orientation and aldehyde planarity, especially if steric hindrance occurs .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) and verify NMR/IR data. For example, the aldehyde’s carbonyl stretching frequency (~1680–1700 cm1^{-1}) can be validated via IR and DFT .

Advanced Research Questions

Q. How does the electronic nature of the pyrazole substituent influence the reactivity of the aldehyde group?

  • Mechanistic Insights :

  • Electron-withdrawing groups (EWGs) on pyrazole (e.g., -NO2_2, -CF3_3) increase the electrophilicity of the aldehyde, enhancing nucleophilic addition (e.g., Grignard reactions) but risking over-reactivity (e.g., aldol condensation).
  • Electron-donating groups (EDGs, e.g., -CH3_3) stabilize the aldehyde but may reduce its participation in cross-coupling reactions .
    • Experimental Design :
  • Compare reaction rates of derivatives (e.g., 6-((3-NO2_2-1H-pyrazol-4-yl)oxy)nicotinaldehyde vs. methyl-substituted analogs) in model reactions like Wittig olefination.
  • Use Hammett plots to correlate substituent effects with reactivity .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-nicotinaldehyde hybrids?

  • Case Study :

  • If one study reports anticancer activity (IC50_{50} = 2 μM) while another shows no efficacy, consider:

Assay variability : Test under uniform conditions (e.g., cell line, incubation time).

Conformational analysis : Use molecular docking to assess binding mode consistency across protein targets (e.g., kinase vs. non-kinase) .

Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to rule out rapid degradation .

Q. How can computational modeling guide the design of this compound derivatives for selective enzyme inhibition?

  • Workflow :

Target identification : Prioritize enzymes with conserved binding pockets (e.g., kinases, phosphatases).

Docking simulations : Use AutoDock Vina or Schrödinger to screen derivatives for binding affinity.

MD simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories .

  • Validation :

  • Synthesize top candidates and test inhibitory activity in enzymatic assays (e.g., fluorescence-based kinase assays) .

Methodological Challenges and Solutions

Q. How to handle air/moisture sensitivity during aldehyde functionalization?

  • Best Practices :

  • Use Schlenk lines or gloveboxes for reactions involving NaBH4_4 or organometallic reagents.
  • Protect the aldehyde group in situ via acetal formation, then deprotect post-reaction .

Q. What are reliable protocols for scaling up synthesis without compromising yield?

  • Process Chemistry :

  • Switch from batch to flow chemistry for exothermic steps (e.g., pyrazole activation).
  • Optimize solvent recycling (e.g., DMF recovery via distillation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.